molecular formula C4H7N3O2S B1224479 2-(2-Carbamothioylhydrazono)propanoic acid

2-(2-Carbamothioylhydrazono)propanoic acid

Cat. No. B1224479
M. Wt: 161.19 g/mol
InChI Key: KQAYLOOXVDSLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648073B2

Procedure details

To a mixture of thiosemicarbazide (2) (4.55 g, 50.0 mmol) in water (90 mL) was added pyruvic acid (1) (4.40 g, 50.0 mmol). The mixture was heated at 70° C. for 20 min (while a white solid precipitated). After cooling to room temperature, the white solid was collected by filtration, washed with water and dried in air to give 2-(2-carbamothioylhydrazono)propanoic acid (3).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=O>O>[C:3]([NH:2][N:1]=[C:7]([CH3:9])[C:6]([OH:11])=[O:10])(=[S:4])[NH2:5]

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
C(N)(=S)NN=C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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